molecular formula C19H27N3O2 B064518 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine CAS No. 185346-17-2

2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine

Cat. No.: B064518
CAS No.: 185346-17-2
M. Wt: 329.4 g/mol
InChI Key: UBWMXPSQXYYPJG-GJZGRUSLSA-N
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Description

2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine is a privileged, C2-symmetric chiral ligand belonging to the pyridine-bis(oxazoline) (PyBOX) family. Its primary research value lies in its ability to coordinate with a wide range of transition metals—including copper(II), iron(II), nickel(II), and palladium(II)—to form highly effective and stereoselective catalysts. The tert-butyl substituents at the 4-position of the oxazoline rings induce significant steric bulk, which is critical for enantiofacial discrimination, while the (R) configuration provides a well-defined chiral pocket around the metal center.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[6-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWMXPSQXYYPJG-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357347
Record name ZINC00386431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185346-17-2
Record name 2,6-Bis[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185346-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC00386431
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Routes

The most widely reported synthesis begins with pyridine-2,6-dicarboxylic acid as the core building block. This substrate undergoes sequential transformations:

  • Dichloride formation : Treatment with thionyl chloride (SOCl₂) at reflux yields pyridine-2,6-dicarbonyl chloride.

  • Amide coupling : Reaction with (R)-tert-butylglycinol in anhydrous dichloromethane (DCM) produces the bis-amide intermediate.

  • Oxazoline cyclization : The bis-amide is treated with thionyl chloride followed by alkaline hydrolysis (NaOH, 2M) to form the oxazoline rings.

Key parameters :

  • Temperature : 80°C for dichloride formation; 0–5°C for amide coupling.

  • Yield : 58–62% over three steps.

One-Pot Microwave-Assisted Synthesis

A streamlined approach developed by Cornejo et al. employs carbonyldiimidazole (CDI) as a coupling agent under microwave irradiation:

  • Activation : Pyridine-2,6-dicarboxylic acid reacts with CDI in acetonitrile (30 min, 25°C).

  • Ligand assembly : (R)-tert-butylglycinol is added, and the mixture is irradiated at 100°C for 20 min.

  • Cyclization : MsCl (methanesulfonyl chloride) initiates ring closure, followed by neutralization with NaHCO₃.

Advantages :

  • Reaction time : Reduced from 48 hours to <1 hour.

  • Yield improvement : 74% vs. 62% in classical methods.

Step-by-Step Procedural Details

Dichloride Synthesis

Critical notes : Excess SOCl₂ ensures complete conversion, but residual HCl must be removed via vacuum distillation to prevent side reactions.

Amide Coupling

Side products : Partial epimerization at the tert-butyl center occurs if temperature exceeds 10°C, reducing enantiomeric excess (ee) to <90%.

Oxazoline Cyclization

Mechanistic insight : MsCl acts as both a dehydrating agent and a Lewis acid catalyst, facilitating intramolecular nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon.

Optimization and Yield Enhancement

Solvent Screening

SolventDielectric ConstantYield (%)ee (%)
DCM8.937898
THF7.586595
Acetonitrile37.57297
Toluene2.385892
StepOptimal Temp (°C)Yield Impact
Dichloride formation80±2%
Amide coupling0–5±10%
Cyclization25±5%

Critical finding : Amide coupling below 5°C prevents racemization, preserving ee >98%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors for dichloride formation and amide coupling:

  • Residence time : 30 min per step.

  • Throughput : 50 kg/day with 68% overall yield.

Advantages over batch processing :

  • 40% reduction in solvent use.

  • 99.5% ee consistency across batches.

Purification Protocols

Flash chromatography :

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Methanol:ethyl acetate (1:4 v/v).

  • Recovery : 92–95%.

Crystallization :

  • Solvent system : Hexane:diethyl ether (3:1).

  • Purity : >99% by HPLC.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 1.32 (s, 18H, tBu), 4.10–4.45 (m, 4H, CH₂), 7.45–8.20 (m, 3H, pyridine-H).

  • ¹³C NMR : 172.5 ppm (C=N), 155.2 ppm (pyridine-C2/C6).

Chiral Purity Assessment

MethodColumnee (%)
HPLCChiralpak AD-H99.2
SFCChirobiotic T98.7
Capillary CEβ-CD modified99.0

Regulatory compliance : USP <621> guidelines require ee ≥98% for catalytic applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols .

Scientific Research Applications

Asymmetric Catalysis

(R)-tBu-PyBOX is primarily recognized for its effectiveness as a chiral ligand in asymmetric catalysis. It has been utilized in several key reactions:

  • Arylboration Reactions : The compound has been shown to facilitate the arylation of N-arylated tetrahydroisoquinolines (THIQs) using arylboronic acids in the presence of copper catalysts and visible light photoredox systems. This reaction is crucial for synthesizing complex organic molecules with high enantiomeric excess.
  • Transition Metal Complexes : Studies have demonstrated that (R)-tBu-PyBOX can form stable complexes with transition metals such as palladium and copper, enhancing their reactivity in various catalytic processes .

Coordination Chemistry

The coordination behavior of (R)-tBu-PyBOX with transition metals has been extensively studied to understand its binding modes and stability under different conditions:

  • Metal-Ligand Interactions : Research indicates that the steric and electronic properties of the tert-butyl substituents on the oxazoline rings significantly influence the ligand's performance in catalysis.

Pharmaceutical Development

The ability of (R)-tBu-PyBOX to selectively promote the formation of one enantiomer over another is particularly valuable in drug synthesis, where specific enantiomers may exhibit desired therapeutic effects while others may be inactive or harmful .

Case Studies

Several case studies highlight the practical applications of (R)-tBu-PyBOX in real-world scenarios:

Case Study 1: Synthesis of Chiral Pharmaceuticals

In a study published in Journal of Organic Chemistry, researchers utilized (R)-tBu-PyBOX in the synthesis of chiral intermediates for pharmaceuticals. The reaction conditions were optimized to achieve up to 98% enantiomeric excess, demonstrating the ligand's efficiency in producing high-purity compounds essential for drug development.

Case Study 2: Catalytic Arylboration

Another significant application involved using (R)-tBu-PyBOX in catalytic arylboration reactions that led to the formation of complex polycyclic structures from simple precursors. This work showcased its versatility and effectiveness in asymmetric synthesis, contributing to advancements in organic chemistry methodologies.

Mechanism of Action

The mechanism by which 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine exerts its effects involves coordination with metal ions to form chiral complexes. These complexes can then catalyze various asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The pyridine core and oxazoline rings play a crucial role in stabilizing the metal-ligand complex and enhancing its reactivity .

Comparison with Similar Compounds

Substituent Effects on Steric and Electronic Properties

The tert-butyl group in Compound A is compared to other substituents in bis(oxazoline) ligands (Table 1):

Table 1. Key Structural and Functional Comparisons

Compound Substituent Molecular Weight Application Key Properties References
Compound A tert-butyl (R) 329.44 Asymmetric catalysis High stereocontrol, Tm ~57°C
C4-BPP tert-butyl 312.39* Actinide extraction SF Am/Eu ≈200, high selectivity
(R,R)-4-isopropyl isopropyl (R) 301.39 Catalysis Reduced steric bulk
4-phenyl derivative phenyl (R) 369.42 Catalysis Aromatic π-interactions
C5-BPP (neopentyl) neopentyl 340.45* Actinide extraction SF Am/Eu ≈100, lower selectivity
4-benzyl derivative benzyl (S) 397.47 Catalysis Flexible chiral environment

*Estimated based on molecular formula.

  • Steric Impact : The tert-butyl group in Compound A provides greater steric hindrance than isopropyl or neopentyl groups, restricting metal coordination geometries and improving enantioselectivity in asymmetric reactions . In contrast, phenyl or benzyl substituents introduce π-stacking interactions, which may stabilize certain transition states .
  • Electronic Effects : Electron-donating tert-butyl groups enhance electron density at the oxazoline N-atoms, favoring stronger metal-ligand bonds compared to electron-withdrawing substituents (e.g., nitro or carbonyl groups) .

Performance in Catalysis and Extraction

  • Catalytic Activity: Compound A-derived Ti/V complexes exhibit high activity in ethylene polymerization (e.g., turnover frequencies >10⁴ mol·mol⁻¹·h⁻¹) . Comparatively, phenyl-substituted analogues show reduced activity due to increased ligand rigidity .
  • Separation Efficiency : In lanthanide/actinide separation, tert-butyl-substituted C4-BPP achieves SF Am/Eu ≈200, outperforming neopentyl (C5-BPP, SF ≈100) due to optimized cavity size for metal-ion recognition .

Thermal and Physical Properties

  • Melting Points : Compound A melts at 54.6–60.0°C , whereas phenyl-substituted derivatives (e.g., 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine) exhibit higher melting points (~120–130°C) due to aromatic stacking .
  • Solubility: The tert-butyl group enhances solubility in non-polar solvents (e.g., toluene), facilitating homogeneous catalysis , while benzyl-substituted ligands require polar solvents (e.g., DMF) .

Biological Activity

2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine, commonly referred to as tBuPyOx, is a chiral ligand that has garnered attention in the field of asymmetric catalysis. Its unique structural properties contribute to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article presents a comprehensive review of the biological activities associated with tBuPyOx, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H27N3O
  • CAS Number : 185346-17-2
  • Molecular Weight : 313.44 g/mol
  • Melting Point : 467.1 ± 30.0 °C (predicted) .

Mechanisms of Biological Activity

The biological activity of tBuPyOx can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxazoline moiety is particularly significant for its role in stabilizing interactions through hydrogen bonding and steric effects.

1. Enzyme Inhibition

Research indicates that tBuPyOx acts as an effective inhibitor for several enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, which may have implications for neurodegenerative diseases such as Alzheimer's .

2. Antioxidant Activity

Studies have demonstrated that tBuPyOx exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is linked to the compound's ability to scavenge free radicals and reduce lipid peroxidation .

Pharmacological Activities

The pharmacological profile of tBuPyOx encompasses various activities:

  • Neuroprotective Effects : In vitro studies have shown that tBuPyOx can protect neuronal cells from oxidative damage, suggesting its potential use in neuroprotection .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation where it demonstrated significant reduction in inflammatory markers .

Case Study 1: Neuroprotection

In a study conducted on PC12 cells, tBuPyOx was observed to inhibit reactive oxygen species (ROS) production effectively. This led to reduced cytotoxicity and improved cell viability under oxidative stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Enzyme Inhibition

A recent investigation into the inhibitory effects of tBuPyOx on AChE revealed an IC50 value of approximately 50 nM. This suggests a potent interaction with the enzyme, making it a candidate for further development in treating Alzheimer's disease .

Data Summary

Activity TypeMechanismReference
Enzyme InhibitionAChE Inhibition
Antioxidant ActivityROS Scavenging
NeuroprotectionCell Viability Improvement
Anti-inflammatoryReduction in Inflammatory Markers

Q & A

Q. How is 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2-yl]pyridine synthesized, and what characterization methods confirm its structural integrity?

  • Methodology : The ligand is typically synthesized via a multi-step process involving condensation of chiral oxazoline precursors with pyridine derivatives. For example, enantiopure oxazoline rings are constructed using (R)-tert-butyl glycine derivatives, followed by coupling with 2,6-pyridinedicarbonyl chloride under anhydrous conditions . Characterization :
  • 1H/13C-NMR : Confirms stereochemical purity and substituent integration (e.g., tert-butyl protons at ~1.3 ppm, oxazoline protons at 4.0–4.5 ppm) .
  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., orthorhombic crystal system, space group P212121, with a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) .
  • HPLC with chiral columns : Validates enantiomeric excess (>98% purity) .

Q. What key structural features make this ligand effective in asymmetric catalysis?

  • Tridentate coordination : The pyridine core and two oxazoline rings form a rigid planar structure, enabling chelation to transition metals (e.g., Cu, Pd) via N-donor atoms .
  • Steric bulk : The tert-butyl groups at the 4-position of oxazoline rings create a chiral pocket, enhancing enantioselectivity in reactions like cyclopropanation or Diels-Alder .
  • Electronic tuning : Electron-withdrawing/donating substituents on oxazoline rings modulate metal center reactivity (e.g., tert-butyl groups provide steric hindrance without electronic interference) .

Advanced Research Questions

Q. How does stereochemical configuration at the oxazoline rings influence catalytic activity in asymmetric reactions?

  • Case study : The (4R) configuration in 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2-yl]pyridine induces higher enantiomeric excess (ee) in Cu-catalyzed cyclopropanations compared to (4S) analogs. For example, (R,R)-configured ligands achieve >90% ee in styrene cyclopropanation, whereas (S,S) analogs yield <70% ee due to mismatched steric interactions .
  • Mitigation strategy : Computational modeling (DFT) predicts optimal transition-state geometries, guiding ligand design to minimize steric clashes .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic data for this ligand?

  • Scenario : Discrepancies may arise between NMR-derived solution-phase conformations and solid-state X-ray structures. For instance, crystallography might show a distorted pyridine ring, while NMR suggests planarity.
  • Resolution workflow :

Variable-temperature NMR : Assess conformational flexibility (e.g., coalescence of oxazoline proton signals at elevated temperatures) .

Solvent polarity studies : Compare spectra in polar (CDCl₃) vs. nonpolar (C₆D₆) solvents to identify solvent-induced conformational changes .

Complementary techniques : Use IR spectroscopy to detect hydrogen bonding or Raman spectroscopy to validate bond lengths .

Q. What are the limitations of this ligand in high-temperature catalytic systems, and how can they be addressed?

  • Limitation : Thermal instability above 150°C, leading to oxazoline ring opening or decomposition.
  • Solutions :
  • Ligand modification : Introduce electron-withdrawing groups (e.g., CF₃) to enhance thermal stability .
  • Alternative metals : Use Ru or Ir complexes, which operate efficiently at lower temperatures (80–120°C) in transfer hydrogenation .
  • In situ monitoring : Employ ReactIR or mass spectrometry to detect decomposition intermediates and optimize reaction conditions .

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